An In-depth Technical Guide to the Synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide
An In-depth Technical Guide to the Synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide
This guide provides a comprehensive overview of the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide, a valuable intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals.
Introduction
4-fluoro-3-nitro-N-phenyl-benzamide and its analogues are of significant interest in the development of novel therapeutics. The presence of the fluoro and nitro groups on the benzoyl moiety, combined with the N-phenyl amide linkage, creates a scaffold with unique electronic and structural properties that can be exploited for targeted interactions with biological macromolecules. This guide details a reliable and reproducible two-step synthesis, starting from the commercially available 4-fluorobenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 4-fluoro-3-nitro-N-phenyl-benzamide, at the amide bond reveals two key starting materials: 4-fluoro-3-nitrobenzoic acid and aniline. This approach is synthetically advantageous as the formation of an amide bond is a well-established and robust transformation in organic chemistry.
Caption: Retrosynthetic pathway for 4-fluoro-3-nitro-N-phenyl-benzamide.
Part 1: Synthesis of 4-fluoro-3-nitrobenzoic acid
The initial step involves the nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, due to steric hindrance from the carboxylic acid group at the ortho position, the nitration occurs regioselectively at the 3-position.
Experimental Protocol
Materials:
-
4-fluorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Crushed ice
-
Water
-
Toluene
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.
-
Slowly add potassium nitrate (1.1 eq.) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Allow the resulting precipitate to stand, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a solid.[1]
| Parameter | Value | Reference |
| Starting Material | 4-fluorobenzoic acid | [1] |
| Reagents | H₂SO₄, KNO₃ | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Overnight | [1] |
| Typical Yield | ~90% | [1] |
Part 2: Synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide
The final step is the coupling of 4-fluoro-3-nitrobenzoic acid with aniline to form the desired amide. This transformation can be efficiently achieved using a variety of modern coupling reagents. Here, we present a robust protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[2]
Causality Behind Experimental Choices
The selection of HATU as the coupling reagent is based on its high efficiency and ability to suppress racemization, which is particularly important in the synthesis of chiral molecules.[3] DIPEA is chosen as the base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU without competing with the aniline as a nucleophile.[4] Anhydrous DMF is an excellent solvent for this reaction as it can dissolve both the polar and non-polar reactants and intermediates.[2]
Experimental Protocol
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Aniline
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous DMF, add aniline (1.1 eq.).
-
Add HATU (1.2 eq.) and then slowly add DIPEA (2.5 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-fluoro-3-nitro-N-phenyl-benzamide.[5]
Caption: Workflow for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide.
Characterization of 4-fluoro-3-nitro-N-phenyl-benzamide
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-fluoro-3-nitrophenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the N-phenyl ring will show characteristic multiplets in the aromatic region. A broad singlet corresponding to the amide N-H proton is also expected.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts. The carbonyl carbon of the amide will appear at a downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group. The C-F bond will also have a characteristic absorption.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-fluoro-3-nitro-N-phenyl-benzamide (C₁₃H₉FN₂O₃, MW: 260.22 g/mol ).
Safety and Handling
All experimental procedures should be carried out in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[5]
-
4-fluorobenzoic acid and 4-fluoro-3-nitrobenzoic acid: May cause skin and eye irritation.[7]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[8]
-
Concentrated sulfuric acid: Highly corrosive and causes severe skin burns and eye damage.
-
Potassium nitrate: Oxidizing solid.
-
HATU and DIPEA: Can cause skin and eye irritation.
-
DMF: A skin and eye irritant. It is also a suspected teratogen.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize the synthesis for related analogues.
References
- Kang, J. C., et al. (2008). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2735.
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]
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NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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Chemsrc. (n.d.). CAS#:349129-37-9 | 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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SpectraBase. (n.d.). Benzamide,N-(4-fluorophenyl)-3-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoro-N-phenylbenzamide, N-trifluoroacetyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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